molecular formula C18H14ClN3O2 B12184007 3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12184007
M. Wt: 339.8 g/mol
InChI Key: GSIKAAXRVVTKAA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a cyclopropyl group, and a chlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Cyclopropyl Group Addition: The cyclopropyl group is typically added via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Final Coupling and Amidation: The final step involves coupling the intermediate with a suitable amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    4-chlorophenylhydrazone: Another compound with a chlorophenyl moiety.

    Quinazoline derivatives: Various quinazoline-based compounds with different substituents.

Uniqueness

3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the quinazoline core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic potential.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-cyclopropyl-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C18H14ClN3O2/c19-12-2-1-3-14(9-12)22-10-20-16-8-11(4-7-15(16)18(22)24)17(23)21-13-5-6-13/h1-4,7-10,13H,5-6H2,(H,21,23)

InChI Key

GSIKAAXRVVTKAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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